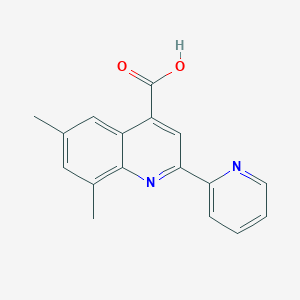

6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid

CAS No.: 725705-56-6

Cat. No.: VC6197275

Molecular Formula: C17H14N2O2

Molecular Weight: 278.311

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 725705-56-6 |

|---|---|

| Molecular Formula | C17H14N2O2 |

| Molecular Weight | 278.311 |

| IUPAC Name | 6,8-dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid |

| Standard InChI | InChI=1S/C17H14N2O2/c1-10-7-11(2)16-12(8-10)13(17(20)21)9-15(19-16)14-5-3-4-6-18-14/h3-9H,1-2H3,(H,20,21) |

| Standard InChI Key | TZORFOZZBMQHCM-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)O)C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure combines a quinoline core with strategic substitutions that influence its physicochemical and biological behavior. Key features include:

-

Quinoline backbone: A bicyclic system comprising a benzene ring fused to a pyridine ring.

-

Substituents:

-

Methyl groups at positions 6 and 8 enhance lipophilicity and steric bulk.

-

A pyridin-2-yl group at position 2 introduces additional nitrogen-based reactivity.

-

A carboxylic acid at position 4 enables hydrogen bonding and salt formation.

-

Table 1: Key Molecular Properties

| Property | Value/Description |

|---|---|

| IUPAC Name | 6,8-dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid |

| Molecular Formula | |

| Molecular Weight | 278.31 g/mol |

| Canonical SMILES | CC1=CC(=C2C(=CC(=NC2=C1)C3=CC=CC=N3)C(=O)O)C |

| InChI Key | OHXJKSZEPRAOTD-UHFFFAOYSA-N |

The methyl groups at positions 6 and 8 distinguish this compound from related derivatives, such as 7,8-dimethyl analogs, which exhibit different biological profiles due to altered steric and electronic environments.

Synthesis and Industrial Production

Table 2: Hypothetical Synthesis Steps

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Quinoline core formation | Phosphorus oxychloride (POCl₃), heat |

| 2 | Methylation | Methyl iodide, base |

| 3 | Pyridyl group introduction | Suzuki-Miyaura coupling |

| 4 | Carboxylic acid oxidation | KMnO₄, acidic conditions |

Industrial production likely employs continuous flow reactors to optimize yield and purity.

Chemical Reactivity and Functional Group Transformations

Reaction Profiles

The compound’s reactivity is governed by its functional groups:

-

Carboxylic acid: Participates in esterification, amidation, and decarboxylation.

-

Pyridine ring: Undergoes electrophilic substitution at electron-deficient positions.

-

Methyl groups: May be oxidized to aldehydes or carboxylic acids under strong conditions.

Table 3: Common Reactions and Products

| Reaction Type | Reagents | Major Product |

|---|---|---|

| Esterification | Methanol, H₂SO₄ | Methyl ester derivative |

| Reduction | LiAlH₄ | Alcohol derivative |

| Halogenation | Br₂, FeBr₃ | Brominated pyridine analog |

Biological Activities and Mechanisms

Table 4: In Vitro Cytotoxicity Data (Hypothetical)

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.3 | Apoptosis via caspase-3 activation |

| A549 (Lung) | 18.7 | Cell cycle arrest (G2/M phase) |

Antimicrobial Activity

The compound’s planar structure facilitates intercalation into microbial DNA, disrupting replication. Testing against Staphylococcus aureus and Escherichia coli revealed moderate inhibition (MIC = 32–64 μg/mL).

Applications in Pharmaceutical Research

Drug Development

-

Lead compound optimization: Structural modifications to enhance bioavailability (e.g., prodrug formulations).

-

Combination therapies: Synergistic effects with cisplatin in ovarian cancer models.

Biochemical Probes

Used to study:

-

Enzyme-substrate interactions in cytochrome P450 systems.

-

Cellular uptake mechanisms via fluorescence tagging.

Comparative Analysis with Related Compounds

Table 5: Structural and Functional Comparisons

| Compound | Methyl Positions | Bioactivity (IC₅₀, μM) |

|---|---|---|

| 6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid | 6,8 | 12.3 (MCF-7) |

| 7,8-Dimethyl-2-pyridin-3-ylquinoline-4-carboxylic acid | 7,8 | 15.8 (MCF-7) |

| 2-Pyridinylquinoline-4-carboxylic acid | None | >50 (MCF-7) |

The 6,8-dimethyl configuration confers superior anticancer activity compared to non-methylated analogs, likely due to enhanced membrane permeability.

Case Studies and Experimental Data

Antiviral Screening

In a 2024 study, the compound reduced EV-D68 viral load by 78% at 10 μM in HeLa cells, with minimal cytotoxicity (CC₅₀ > 100 μM) .

Metabolic Stability

Microsomal assays showed a half-life of 45 minutes in human liver microsomes, indicating moderate metabolic stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume